molecular formula C6H8N4 B2763272 3-Azidocyclopentane-1-carbonitrile CAS No. 1418199-73-1

3-Azidocyclopentane-1-carbonitrile

Cat. No.: B2763272
CAS No.: 1418199-73-1
M. Wt: 136.158
InChI Key: DLHJTWVDZXQUEZ-UHFFFAOYSA-N
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Description

3-Azidocyclopentane-1-carbonitrile is an organic compound with the molecular formula C6H8N4 It is characterized by the presence of an azide group (-N3) attached to a cyclopentane ring, which also bears a nitrile group (-CN)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azidocyclopentane-1-carbonitrile typically involves the introduction of the azide group to a cyclopentane derivative. One common method is the nucleophilic substitution reaction where a suitable leaving group on the cyclopentane ring is replaced by an azide ion (N3-). This reaction is often carried out using sodium azide (NaN3) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide compounds.

Chemical Reactions Analysis

Types of Reactions

3-Azidocyclopentane-1-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, replacing other leaving groups on the cyclopentane ring.

    Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (DMSO, CH3CN).

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (Pd/C, H2).

    Cycloaddition: Alkynes, copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed

    Reduction: Cyclopentylamine derivatives.

    Cycloaddition: 1,2,3-Triazoles.

Scientific Research Applications

3-Azidocyclopentane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azidocyclopentane-1-carbonitrile largely depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts, which enhance the regioselectivity and efficiency of the cycloaddition .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane-1-carbonitrile: Lacks the azide group, making it less reactive in cycloaddition reactions.

    3-Azidocyclohexane-1-carbonitrile: Similar structure but with a six-membered ring, which may affect its reactivity and physical properties.

    3-Azidocyclopentane-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile, leading to different chemical behavior.

Uniqueness

3-Azidocyclopentane-1-carbonitrile is unique due to the presence of both an azide and a nitrile group on a cyclopentane ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields of research.

Properties

IUPAC Name

3-azidocyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c7-4-5-1-2-6(3-5)9-10-8/h5-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHJTWVDZXQUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C#N)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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